Cas no 151911-32-9 ((S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid)
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Amino-3-(2-fluorophenyl)propanoic acid
- (S)-3-Amino-3-(2-fluorophenyl)propionic acid
- (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
- (S)-3-Amino-3-(2-fluorophenyl)-propionic acid
- Benzenepropanoic acid, β-amino-2-fluoro-, (βS)-
- H-b-Phe(2-F)-OH
- H-BETA-PHE(2-F)-OH
- RARECHEM LK HC T305
- H-D-PHG(2-F)-(C*CH2)OH
- H-D-BETA-HOMOPHG(2-F)-OH
- (S)-beta-2-Fluorophenylalanine
- (betaS)-beta-amino-2-fluorobenzenepropanoic acid
- AS-66476
- (S)-3-Amino-3-(2-fluorophenyl)propanoicacid
- RSCLTSJQAQBNCE-QMMMGPOBSA-N
- MFCD04113676
- A884054
- Benzenepropanoic acid, b-amino-2-fluoro-, (bS)-
- 151911-32-9
- 3-(S)-amino-3-(2-fluoro-phenyl)-propionic acid
- (3S)-3-amino-3-(2-fluorophenyl)propanoic acid
- AKOS016842511
- SCHEMBL7236109
- EN300-1285030
- AC-22030
-
- MDL: MFCD04113676
- Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
- InChI Key: RSCLTSJQAQBNCE-QMMMGPOBSA-N
- SMILES: FC1C=CC=CC=1[C@H](CC(=O)O)N
Computed Properties
- Exact Mass: 183.07000
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 2.00050
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608610-100mg |
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |
151911-32-9 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A608610-250mg |
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |
151911-32-9 | 250mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A608610-500mg |
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |
151911-32-9 | 500mg |
$ 161.00 | 2023-04-19 | ||
| TRC | A608610-1g |
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |
151911-32-9 | 1g |
$ 224.00 | 2023-04-19 | ||
| Chemenu | CM220800-5g |
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid |
151911-32-9 | 95% | 5g |
$338 | 2021-06-09 | |
| Chemenu | CM220800-10g |
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid |
151911-32-9 | 95% | 10g |
$568 | 2021-06-09 | |
| Alichem | A019110182-5g |
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid |
151911-32-9 | 95% | 5g |
421.58 USD | 2021-06-17 | |
| Alichem | A019110182-10g |
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid |
151911-32-9 | 95% | 10g |
632.32 USD | 2021-06-17 | |
| Alichem | A019110182-25g |
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid |
151911-32-9 | 95% | 25g |
1,157.38 USD | 2021-06-17 | |
| AAPPTec | UHF320-250mg |
H-(S)-beta-Phe(2-F)-OH |
151911-32-9 | 250mg |
$50.00 | 2024-07-19 |
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Suppliers
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
Introduction to (S)-3-Amino-3-(2-fluoro-phenyl)-propionic Acid (CAS No. 151911-32-9)
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, identified by its Chemical Abstracts Service (CAS) number 151911-32-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of chiral drugs and biologically active molecules.
The molecular structure of (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid consists of a propionic acid backbone substituted with an amino group at the α-carbon and a 2-fluorophenyl group at the β-carbon. This configuration imparts specific stereochemical and electronic properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of the fluoro substituent enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on fluoro-substituted amino acids due to their role in improving pharmacokinetic profiles of drugs. Studies have demonstrated that fluorine atoms can modulate the binding affinity of drug candidates to their biological targets, leading to enhanced efficacy and reduced side effects. (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is no exception, with its fluorinated aromatic ring contributing to its pharmacological potential.
One of the most compelling applications of (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological pathways, including inflammation, infection, and cancer. Inhibiting these enzymes has been a successful strategy in drug therapy, and fluoro-substituted amino acids have shown promise in this context. For instance, research has highlighted the use of (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid as a building block for designing novel protease inhibitors with improved binding specificity and reduced toxicity.
The synthesis of chiral drugs often requires enantiomerically pure starting materials to ensure optimal biological activity. (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is synthesized through stereoselective reactions that preserve its (S) configuration. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high yields and purity levels. These techniques are essential for producing pharmaceutical intermediates that meet stringent regulatory requirements.
The role of computational chemistry in designing and optimizing drug candidates cannot be overstated. Molecular modeling studies have been instrumental in understanding the interactions between (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid and biological targets. By predicting binding affinities and identifying key pharmacophores, researchers can fine-tune the structure of drug candidates for better performance. This approach has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.
In conclusion, (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid (CAS No. 151911-32-9) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing chiral drugs and biologically active molecules. With ongoing advancements in synthetic chemistry and computational biology, the potential applications of this compound are likely to expand further, contributing to the development of novel therapeutic agents that address unmet medical needs.
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